(E)-4-((4-((4-(2-cyanovinyl)-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile
Description
(E)-4-((4-((4-(2-cyanovinyl)-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile, commonly known as Rilpivirine (RPV), is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved in 2011 for the treatment of HIV-1 infection. Its molecular structure features a central pyrimidine ring substituted with a 2-cyanovinyl group, a dimethylphenyl moiety, and a benzonitrile group, conferring high potency and specificity against HIV reverse transcriptase .
RPV exhibits superior pharmacokinetic properties, including a longer half-life (~50 hours) and reduced side effects compared to first-generation NNRTIs like nevirapine and efavirenz. It is widely used in combination therapies and long-acting injectable nanoformulations, which maintain therapeutic plasma concentrations for up to one month . Stability studies have identified key impurities during synthesis, such as geometric isomers (e.g., Z-isomer) and chlorinated byproducts, which are rigorously monitored via RP-HPLC methods .
Properties
IUPAC Name |
4-[[4-[4-(2-cyanoethenyl)-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19/h3-9,11-13H,1-2H3,(H2,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBOMRUWOWDFLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870364 | |
| Record name | 4-({4-[4-(2-Cyanoethenyl)-2,6-dimethylanilino]pyrimidin-2-yl}amino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((4-((4-(2-cyanovinyl)-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the 2,6-dimethylphenylamine derivative: This can be achieved through nitration followed by reduction of a suitable precursor.
Vinylation: Introduction of the cyanovinyl group can be done via a Heck reaction or similar coupling reaction.
Pyrimidine ring formation: This step involves the construction of the pyrimidine ring, which can be synthesized through cyclization reactions involving appropriate precursors.
Final coupling: The final step would involve coupling the pyrimidine derivative with the benzonitrile moiety under suitable conditions.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
(E)-4-((4-((4-(2-cyanovinyl)-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or Friedel-Crafts alkylation/acylation reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
"(E)-4-((4-((4-(2-cyanovinyl)-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile," also known as Rilpivirine, is a diarylpyrimidine derivative with antiviral activity against HIV-1 and is used to treat HIV infections . Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) . NNRTIs are effective against HIV-1 because they can combat NNRTI-resistance mutations .
Names and Identifiers:
- CAS No.: 500287-72-9
- Molecular Formula:
- Molecular Weight: 366.42
- IUPAC Name: (E)-4-((4-((4-(2-Cyanovinyl)-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile
- Other Names: R278474, TMC278, Edurant, Rekambys
Synthesis:
"(E)-4-((4-((4-(2-Cyanovinyl)-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile" can be synthesized using several methods :
- Reacting intermediate (IV-a) with acrylonitrile, , N,N-diethylethanamine, and tris(2-methylphenyl)phosphine in at 150°C .
- Reacting intermediate 58 with acrylonitrile, , N,N-diethylethanamine, and tris(2-methylphenyl)phosphine in at 150°C .
- Reacting intermediate 59 with sodium acetate, Pd/C, and acrylonitrile in N,N-dimethylacetamide at 140°C .
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and computational modeling.
Comparison with Similar Compounds
Structural Analogues with Pyrimidine/Pyridine Cores
Key Observations :
- Core Heterocycle : Pyrimidine-based compounds (e.g., RPV) generally exhibit stronger HIV inhibition than pyridine analogues due to optimized hydrogen bonding with reverse transcriptase .
- Substituent Effects : Diethyl groups (vs. dimethyl) may enhance metabolic stability but reduce target affinity. Electron-withdrawing groups (e.g., fluorine) improve ABCG2 inhibition but are irrelevant to HIV targets .
Key Observations :
Pharmacological and Clinical Profiles
Key Observations :
- RPV’s nanoformulations exemplify its clinical versatility, whereas ABCG2 inhibitors remain in early development .
Biological Activity
(E)-4-((4-((4-(2-cyanovinyl)-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile, also known as Rilpivirine, is a compound with significant biological activity, particularly as a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV. This article explores its synthesis, biological mechanisms, efficacy, and potential applications based on diverse research findings.
- Chemical Formula : C22H18N6
- Molecular Weight : 366.42 g/mol
- CAS Number : 500287-72-9
- Melting Point : 245°C
- Solubility : Slightly soluble in acetone and chloroform; very slightly soluble in water.
Synthesis
The synthesis of (E)-4-((4-((4-(2-cyanovinyl)-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile involves several steps:
- Formation of the 2,6-dimethylphenylamine derivative through nitration and reduction.
- Vinylation using a Heck reaction to introduce the cyanovinyl group.
- Pyrimidine ring formation via cyclization of appropriate precursors.
- Final coupling with the benzonitrile moiety under optimized conditions .
Rilpivirine acts by binding to the reverse transcriptase enzyme of HIV, preventing the conversion of viral RNA into DNA, which is essential for viral replication. This inhibition is crucial for controlling HIV infection and is part of combination therapy regimens .
Efficacy and Potency
Research has demonstrated that Rilpivirine exhibits low nanomolar potency against HIV reverse transcriptase. For instance, studies indicate an IC50 value around 13 nM for its inhibitory action against HIV-1 reverse transcriptase . This effectiveness is attributed to its ability to occupy both the NNRTI binding pocket and the active site of the enzyme simultaneously, enhancing its inhibitory capacity .
Comparative Studies
A comparative analysis with other NNRTIs highlights Rilpivirine's unique efficacy profile:
| Compound | IC50 (nM) | Mechanism |
|---|---|---|
| Rilpivirine | 13 | NNRTI |
| Efavirenz | 30 | NNRTI |
| Nevirapine | 100 | NNRTI |
Rilpivirine shows superior potency compared to other commonly used NNRTIs, making it a preferred choice in certain treatment regimens .
Clinical Trials
Clinical trials have established Rilpivirine's safety and efficacy profile in treatment-naïve adults. In a pivotal study, patients receiving Rilpivirine combined with tenofovir and emtricitabine showed comparable viral suppression rates to those treated with efavirenz-based regimens after 48 weeks .
Resistance Studies
Resistance mutations in HIV can significantly impact the efficacy of antiretroviral therapies. Studies have shown that Rilpivirine maintains effectiveness against certain mutations that confer resistance to other NNRTIs. Research indicates that specific mutations (e.g., K103N) can reduce susceptibility but do not completely abrogate Rilpivirine's activity .
Q & A
Q. Q1. What is the standard synthetic route for (E)-4-((4-((4-(2-cyanovinyl)-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile, and how are intermediates validated?
Answer: The compound is synthesized via a palladium-catalyzed cross-coupling reaction. Key steps include:
- Reagents : Pd(OAc)₂, XPhos ligand, Cs₂CO₃ as a base, and acrylonitrile as a reactant .
- Procedure : Intermediate (IV) (with a leaving group W₂) reacts with acrylonitrile under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile). Post-reaction purification involves column chromatography and recrystallization (e.g., ethyl acetate) .
- Validation :
- NMR : ¹H NMR peaks at δ 7.5–8.0 ppm (aromatic protons), δ 6.5–7.0 ppm (vinyl protons), and δ 2.0–2.5 ppm (methyl groups). ¹³C NMR confirms cyano groups (~110–120 ppm) .
- HRMS : Molecular ion [M+H]⁺ at m/z 397.1532 (calculated) with <2 ppm error .
Advanced Synthesis Optimization
Q. Q2. How can researchers optimize reaction yields and minimize byproducts during synthesis?
Answer:
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos vs. SPhos) to enhance coupling efficiency. reports 62–71% yields with Pd(OAc)₂/XPhos .
- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) improve solubility of aromatic intermediates. Ethyl acetate recrystallization yields high-purity solids (melting point 211–212°C) .
- Base Selection : Cs₂CO₃ outperforms K₂CO₃ in deprotonating aromatic amines, reducing side reactions .
Structural Characterization Challenges
Q. Q3. How are spectral data contradictions resolved, such as unexpected coupling constants in NMR?
Answer:
- 2D NMR : Use HSQC and HMBC to assign ambiguous peaks. For example, vinyl proton coupling constants (J = 12–16 Hz) confirm the E-configuration .
- X-ray Crystallography : Resolve discrepancies in aromatic ring substitution patterns (e.g., para vs. meta positions) .
Stability and Degradation Analysis
Q. Q4. What methodologies assess the compound’s stability under varying pH and temperature conditions?
Answer:
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability up to 500°C (analogous to COF frameworks in ).
- HPLC Monitoring : Track degradation products under acidic (pH 3) or basic (pH 10) conditions at 25–60°C .
- Storage Recommendations : Store at –20°C in inert atmosphere (N₂) to prevent cyano group hydrolysis .
Mechanistic Insights into Biological Activity
Q. Q5. How can researchers identify biological targets given the compound’s heterocyclic framework?
Answer:
- Docking Studies : Use PyMOL or AutoDock to model interactions with kinase domains (e.g., EGFR or VEGFR), leveraging the pyrimidine core’s hydrogen-bonding capability .
- SAR Analysis : Compare with analogs (e.g., 4c and 4d in ) to correlate substituents (cyano vs. methyl ester) with activity .
Data Contradictions in Published Studies
Q. Q6. How should researchers address discrepancies in reported melting points or spectral data?
Answer:
- Reproducibility Checks : Replicate synthesis using identical reagents (e.g., Pd(OAc)₂ vs. PdCl₂) and solvent batches.
- Calibration : Validate NMR spectrometers with internal standards (e.g., TMS) and cross-check HRMS with isotopic patterns .
Computational Modeling Applications
Q. Q7. What computational methods predict the compound’s electronic properties and reactivity?
Answer:
- DFT Calculations : Use Gaussian 16 to optimize geometry and calculate HOMO-LUMO gaps (e.g., ~3.5 eV for cyano-substituted aromatics) .
- MD Simulations : Simulate solvation effects in DMSO/water mixtures to predict aggregation behavior .
Advanced Analytical Techniques
Q. Q8. How is High-Resolution Mass Spectrometry (HRMS) utilized to confirm molecular integrity?
Answer:
- Sample Prep : Dissolve in MeCN/H₂O (1:1) with 0.1% formic acid.
- Data Interpretation : Match observed m/z 397.1532 ([M+H]⁺) to theoretical values with <2 ppm error. Fragmentation patterns (e.g., loss of C≡N group at m/z 370) confirm structural motifs .
Comparison with Structural Analogs
Q. Q9. How do modifications (e.g., fluorination or methyl substitution) impact physicochemical properties?
Answer:
- Fluorinated Analogs : Introduce electron-withdrawing effects, lowering LUMO energy (e.g., 4c in vs. non-fluorinated derivatives) .
- Methyl Groups : Enhance lipophilicity (logP increases by ~0.5 units) but reduce aqueous solubility .
Safety and Handling Protocols
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
